molecular formula C15H12O2 B3054576 (4S)-4-Phenyl-3,4-dihydrochromen-2-one CAS No. 61198-52-5

(4S)-4-Phenyl-3,4-dihydrochromen-2-one

Cat. No.: B3054576
CAS No.: 61198-52-5
M. Wt: 224.25 g/mol
InChI Key: LSVVKHXECFZKFD-ZDUSSCGKSA-N
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Description

(4S)-4-Phenyl-3,4-dihydrochromen-2-one is a chiral compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a phenyl group at the 4-position, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Phenyl-3,4-dihydrochromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Methods such as catalytic hydrogenation and the use of chiral catalysts are employed to achieve the desired stereochemistry and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Phenyl-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Phenyl-3,4-dihydrochromen-2-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It serves as a lead compound in the development of new drugs targeting oxidative stress-related diseases and inflammatory conditions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development in areas such as cancer therapy and neuroprotection.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of (4S)-4-Phenyl-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The compound’s interaction with cellular receptors and enzymes is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylchromen-2-one: Lacks the dihydro component, making it less reactive in certain biological contexts.

    4-Hydroxy-3-phenylchromen-2-one: Contains a hydroxyl group, which can alter its reactivity and biological activity.

    4-Methyl-3,4-dihydrochromen-2-one:

Uniqueness

(4S)-4-Phenyl-3,4-dihydrochromen-2-one is unique due to its chiral nature and the presence of both a phenyl group and a dihydrochromenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVVKHXECFZKFD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481810
Record name (4S)-4-phenyl-3,4-dihydrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61198-52-5
Record name (4S)-4-phenyl-3,4-dihydrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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